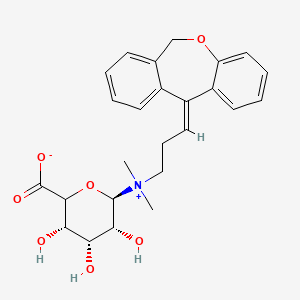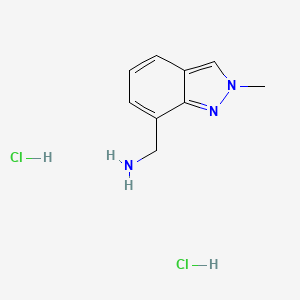
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride is a compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazole derivatives have been widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties .
准备方法
The synthesis of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride typically involves the formation of the indazole ring followed by the introduction of the methanamine group. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of palladium or copper catalysts to form the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to form the indazole ring.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents.
化学反应分析
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Major Products: These reactions can lead to the formation of various derivatives with altered biological activities.
科学研究应用
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride can be compared with other indazole derivatives:
1-methyl-1H-imidazol-2-yl)methanamine: This compound has similar structural features but different biological activities.
1-methyl-1H-benzimidazol-2-yl)methanamine hydrochloride: Another similar compound with distinct therapeutic properties.
属性
分子式 |
C9H13Cl2N3 |
|---|---|
分子量 |
234.12 g/mol |
IUPAC 名称 |
(2-methylindazol-7-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;;/h2-4,6H,5,10H2,1H3;2*1H |
InChI 键 |
VGTQIVULSGMYQC-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C=CC=C(C2=N1)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


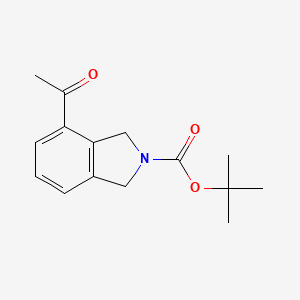
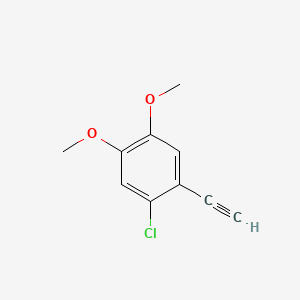
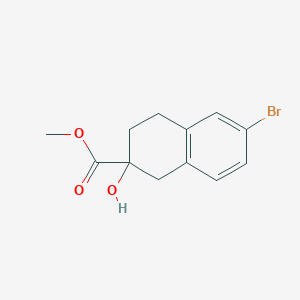
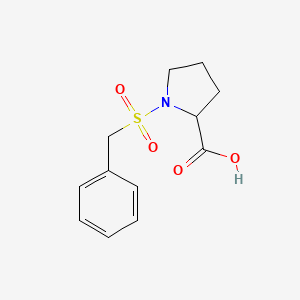
![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
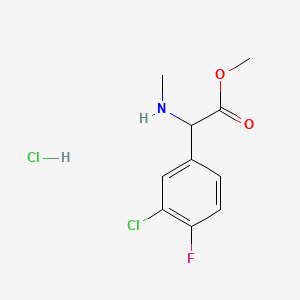
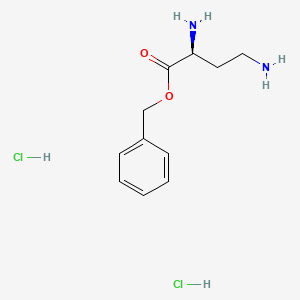
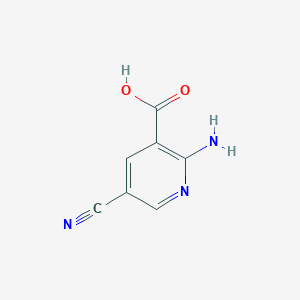
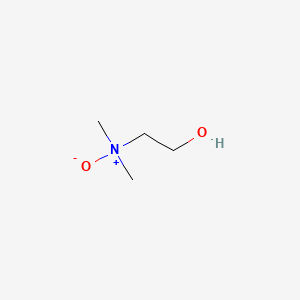
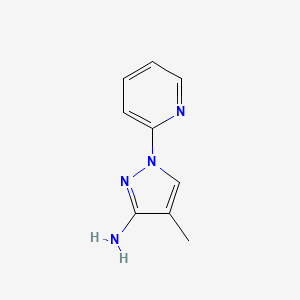
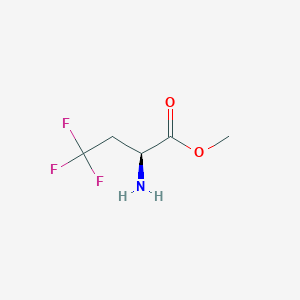
![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
